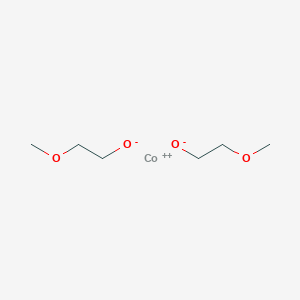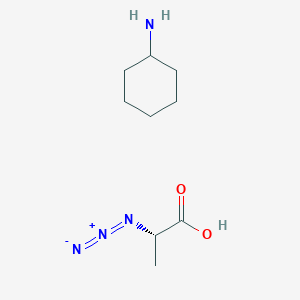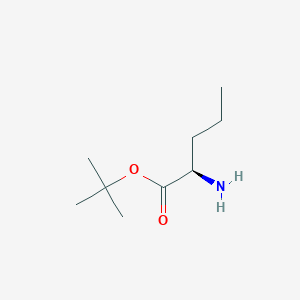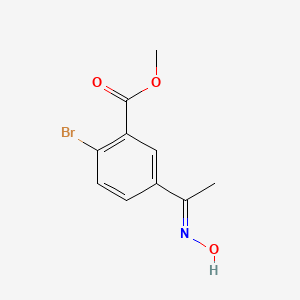
N-ISO-PROPYL-D7-ACRYLAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ISO-PROPYL-D7-ACRYLAMIDE is a stable isotope-labeled compound with the molecular formula C6H4D7NO and a molecular weight of 120.2 g/mol . It is a derivative of N-isopropylacrylamide, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a reference standard and in various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ISO-PROPYL-D7-ACRYLAMIDE can be synthesized through a sol-gel method involving the polymerization of N-isopropylacrylamide with deuterated reagents . The process typically involves the use of alkoxysilanes as precursors, which react with the organic monomer via free radical polymerization. The reaction conditions include controlled temperature, the presence of initiators like ammonium persulfate, and the use of solvents such as water and acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques, often utilizing high internal phase emulsion polymerization (HIPE) to achieve a highly interconnected porous structure . This method ensures uniform pore distribution and mechanical stability, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-ISO-PROPYL-D7-ACRYLAMIDE undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium persulfate as an initiator for polymerization, tetramethylethylenediamine (TMEDA) as a catalyst, and solvents like water, acetone, and phenol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization reactions typically yield poly(N-isopropylacrylamide) hydrogels, which exhibit unique thermal and mechanical properties .
Aplicaciones Científicas De Investigación
N-ISO-PROPYL-D7-ACRYLAMIDE has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-ISO-PROPYL-D7-ACRYLAMIDE is primarily based on its thermo-responsive properties. At temperatures below its lower critical solution temperature (LCST) of around 32°C, the polymer remains in a swollen, hydrated state. When the temperature exceeds the LCST, the polymer undergoes a phase transition to a collapsed, dehydrated state . This property is exploited in various applications, such as controlled drug release and tissue engineering .
Comparación Con Compuestos Similares
N-ISO-PROPYL-D7-ACRYLAMIDE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
N-isopropylacrylamide: The non-deuterated version, widely used in the synthesis of thermo-responsive polymers.
Poly(N-isopropylacrylamide): A polymer form used in hydrogels and smart materials.
N-vinyl pyrrolidone: Another monomer used in the synthesis of hydrogels with enhanced hydrophilicity.
These compounds share similar thermo-responsive properties but differ in their specific applications and molecular structures.
Propiedades
Número CAS |
1219803-32-3 |
|---|---|
Fórmula molecular |
C6H4D7NO |
Peso molecular |
120.2007724 |
Sinónimos |
N-ISO-PROPYL-D7-ACRYLAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

